(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
Description
This compound belongs to the nitroimidazole family, characterized by a 1H-imidazole core substituted with a 3-nitrophenylthio group at position 5, an isopropyl group at position 4, and an ethyl group at position 1. Its synthesis likely involves chlorination or sulfonation reactions followed by substitution, as seen in analogous imidazole derivatives .
Properties
CAS No. |
178979-12-9 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[1-ethyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19N3O3S/c1-4-17-13(9-19)16-14(10(2)3)15(17)22-12-7-5-6-11(8-12)18(20)21/h5-8,10,19H,4,9H2,1-3H3 |
InChI Key |
LPVSRZWBDDAOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the nitrophenylthio group: This step might involve the nucleophilic substitution of a halogenated imidazole derivative with a nitrophenylthiol.
Addition of the ethyl and isopropyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Reduction of the nitro group: This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenated imidazole derivatives and nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Substituent Analysis
The table below compares key structural and physicochemical properties of the target compound with related imidazole derivatives:
Physicochemical and Electronic Properties
- Polarity: The hydroxymethyl group increases solubility in polar solvents compared to non-hydroxylated analogs (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol) .
- Electron Effects : The 3-nitrophenylthio group at C5 introduces strong electron-withdrawing effects, stabilizing the imidazole ring and influencing reactivity in nucleophilic substitutions .
Biological Activity
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a novel compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This compound's structure includes a nitrophenylthio group, which may contribute to its pharmacological properties. The following sections will detail its biological activity, including antitumor, antibacterial, and other therapeutic potentials.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H19N3O3S
- CAS Number : 178979-12-9
Antitumor Activity
Research has indicated that imidazole derivatives exhibit significant antitumor properties. For instance, a related study on imidazole derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bax and Bcl-2. Specifically, compound 4f from a related study showed an IC50 value of 3.24 µM against HeLa cells, significantly inducing apoptosis compared to standard treatments like 5-FU .
| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |
|---|---|---|
| 4f | 3.24 | 23–46 |
| 5-FU | 74.69 | N/A |
| MTX | 42.88 | N/A |
The selectivity index indicates that compound 4f was significantly more selective for tumor cells over normal cells, suggesting a potential for developing targeted cancer therapies.
Antibacterial Activity
Imidazole derivatives have also been evaluated for their antibacterial properties. A study highlighted that various imidazole compounds exhibited activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy was measured using the cylinder wells diffusion method, with some derivatives showing promising results comparable to standard antibiotics like Norfloxacin .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 17 |
These results indicate that this compound may possess similar or enhanced antibacterial properties compared to existing antibiotics.
The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For example, the nitrophenylthio group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Studies
A recent investigation into the pharmacological activities of imidazole derivatives included a comprehensive analysis of their effects on apoptosis in cancer cells and their antimicrobial efficacy against pathogenic bacteria. The findings suggested that these compounds could be developed further into therapeutic agents due to their dual action against cancer and bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
